molecular formula C83H123N23O26S B15542074 Ettac-2

Ettac-2

货号: B15542074
分子量: 1891.1 g/mol
InChI 键: BYECIWKLWDFKLU-YMMABHDJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Ettac-2 is a useful research compound. Its molecular formula is C83H123N23O26S and its molecular weight is 1891.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C83H123N23O26S

分子量

1891.1 g/mol

IUPAC 名称

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-[[2-[[2-[[4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-4-oxobutanoyl]amino]acetyl]amino]acetyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C83H123N23O26S/c1-8-42(4)67(80(129)97-54(27-30-133-7)72(121)98-55(31-41(2)3)76(125)105-68(44(6)109)82(131)132)104-73(122)52(16-12-29-88-83(85)86)96-75(124)57(33-46-34-87-40-91-46)100-70(119)51(14-9-10-28-84)95-69(118)43(5)92-77(126)58(38-107)102-74(123)56(32-45-17-19-47(110)20-18-45)99-78(127)59(39-108)101-71(120)53(21-26-66(116)117)94-65(115)36-90-64(114)35-89-61(111)24-25-62(112)93-50-15-11-13-48-49(50)37-106(81(48)130)60-22-23-63(113)103-79(60)128/h11,13,15,17-20,34,40-44,51-60,67-68,107-110H,8-10,12,14,16,21-33,35-39,84H2,1-7H3,(H,87,91)(H,89,111)(H,90,114)(H,92,126)(H,93,112)(H,94,115)(H,95,118)(H,96,124)(H,97,129)(H,98,121)(H,99,127)(H,100,119)(H,101,120)(H,102,123)(H,104,122)(H,105,125)(H,116,117)(H,131,132)(H4,85,86,88)(H,103,113,128)/t42-,43-,44+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60?,67-,68-/m0/s1

InChI 键

BYECIWKLWDFKLU-YMMABHDJSA-N

产品来源

United States

Foundational & Exploratory

The Role of Ettac-2 in TGF-β-Smad3 Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transforming growth factor-beta (TGF-β) signaling is a critical regulator of a multitude of cellular processes, and its dysregulation is a hallmark of various pathologies, including fibrosis and cancer. A key modulator of this pathway is the secreted glycoprotein (B1211001), Leucine-rich alpha-2-glycoprotein 1 (LRG1). Recent advancements in targeted protein degradation have led to the development of Ettac-2, a Proteolysis Targeting Chimera (PROTAC) designed to specifically degrade LRG1. This technical guide provides an in-depth overview of the TGF-β-Smad3 signaling pathway, the role of LRG1 as a pathological amplifier, and the mechanism of action of this compound as a potent inhibitor of this pro-fibrotic axis. This document serves as a comprehensive resource, offering detailed experimental protocols and quantitative data to facilitate further research and therapeutic development in this promising area.

The Canonical TGF-β-Smad3 Signaling Pathway

The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), a serine/threonine kinase. This binding event recruits and phosphorylates the type I receptor (TβRI), which in turn phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. The phosphorylated R-Smads then form a heteromeric complex with the common mediator Smad, Smad4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in a wide array of cellular functions.

TGF-beta-Smad3 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TBRII TβRII TGF-β->TBRII TBRI TβRI TBRII->TBRI Recruitment & Phosphorylation Smad2_3 Smad2/3 TBRI->Smad2_3 Phosphorylation pSmad2_3 p-Smad2/3 Smad_complex Smad2/3-Smad4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc Smad2/3-Smad4 Complex Smad_complex->Smad_complex_nuc Translocation DNA DNA Smad_complex_nuc->DNA Gene_expression Target Gene Expression DNA->Gene_expression Transcription

Canonical TGF-β-Smad3 Signaling Pathway.

LRG1: A Potentiator of Pro-Fibrotic TGF-β Signaling

Leucine-rich alpha-2-glycoprotein 1 (LRG1) is a secreted glycoprotein that has been identified as a significant modulator of the TGF-β signaling pathway, particularly in the context of pathological conditions like fibrosis. LRG1 can interact directly with components of the TGF-β receptor complex, including the type I and type II receptors and the co-receptor endoglin. This interaction can enhance the pro-fibrotic arm of TGF-β signaling by promoting the phosphorylation and activation of Smad3. In fibrotic diseases, LRG1 is often upregulated, leading to an amplification of the TGF-β-Smad3 signaling cascade and a subsequent increase in the deposition of extracellular matrix (ECM) proteins.

LRG1 Modulation of TGF-beta Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects TGF-β TGF-β Receptor_Complex TβRI/TβRII Complex TGF-β->Receptor_Complex LRG1 LRG1 LRG1->Receptor_Complex Enhances Binding Smad3 Smad3 Receptor_Complex->Smad3 Enhanced Phosphorylation pSmad3 p-Smad3 Fibrosis Increased Fibrosis pSmad3->Fibrosis

LRG1 enhances TGF-β-Smad3 signaling.

This compound: Targeted Degradation of LRG1 via the PROTAC Mechanism

This compound is a novel Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to selectively eliminate LRG1. It consists of a ligand that binds to LRG1, a linker, and a ligand that recruits an E3 ubiquitin ligase. By bringing LRG1 into close proximity with the E3 ligase, this compound facilitates the ubiquitination of LRG1, marking it for degradation by the proteasome. This targeted degradation of LRG1 effectively reduces its levels, thereby inhibiting the amplification of the TGF-β-Smad3 signaling pathway and mitigating its pro-fibrotic effects.

This compound Mechanism of Action cluster_PROTAC This compound (PROTAC) cluster_Cellular_Machinery Cellular Machinery Ettac2 This compound LRG1 LRG1 Ettac2->LRG1 Binds E3_Ligase E3 Ubiquitin Ligase Ettac2->E3_Ligase Recruits LRG1_ligand LRG1 Ligand Linker Linker E3_ligand E3 Ligase Ligand Proteasome Proteasome LRG1->Proteasome Degradation E3_Ligase->LRG1 Ubiquitination Ub Ubiquitin Ub->E3_Ligase

This compound mediates LRG1 degradation.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following table summarizes the key quantitative data available to date.

ParameterValueDescriptionReference
DC50 for LRG1 Degradation 8.38 µMThe half-maximal degradation concentration of this compound for LRG1 in cellular assays.[1][1]
In Vivo LRG1 Reduction 46.9%The percentage decrease in LRG1 expression in the kidneys of mice with unilateral ureteral obstruction (UUO) following this compound treatment.[1][1]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of this compound in the TGF-β-Smad3 signaling pathway.

PROTAC-Mediated LRG1 Degradation Assay by Western Blot

This protocol is designed to determine the half-maximal degradation concentration (DC50) of this compound for LRG1.

  • Materials:

    • Cell line expressing LRG1 (e.g., renal fibroblasts, HK-2 cells)

    • This compound

    • Vehicle control (e.g., DMSO)

    • Cell culture medium and supplements

    • Phosphate-buffered saline (PBS)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and buffers

    • PVDF or nitrocellulose membranes

    • Blocking buffer (5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-LRG1, anti-GAPDH (or other loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or vehicle control for a specified time (e.g., 24 hours).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blot:

      • Normalize protein concentrations and prepare samples with Laemmli buffer.

      • Separate proteins by SDS-PAGE and transfer to a membrane.

      • Block the membrane for 1 hour at room temperature.

      • Incubate with primary antibodies overnight at 4°C.

      • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash and detect the signal using a chemiluminescent substrate.

    • Data Analysis:

      • Quantify band intensities using densitometry software.

      • Normalize LRG1 band intensity to the loading control.

      • Calculate the percentage of LRG1 degradation relative to the vehicle control.

      • Plot a dose-response curve and determine the DC50 value.[2]

Western Blot Analysis of Smad3 Phosphorylation

This protocol assesses the inhibitory effect of this compound on TGF-β-induced Smad3 phosphorylation.[3]

Western Blot Workflow for p-Smad3 Start Start Cell_Culture Cell Culture & Treatment (this compound, TGF-β) Start->Cell_Culture Lysis Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-p-Smad3, anti-Smad3, anti-GAPDH) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry & Data Analysis Detection->Analysis End End Analysis->End

Workflow for p-Smad3 Western Blot analysis.
  • Materials:

    • Responsive cell line (e.g., HK-2, fibroblasts)

    • This compound

    • Recombinant human TGF-β1

    • Primary antibodies: anti-phospho-Smad3 (Ser423/425), anti-total Smad3, anti-GAPDH

    • Other materials as listed in Protocol 5.1.

  • Procedure:

    • Cell Culture and Serum Starvation: Culture cells to 70-80% confluency and serum-starve overnight.

    • Pre-treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Stimulation: Stimulate cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

    • Western Blot: Perform cell lysis, protein quantification, SDS-PAGE, and Western blotting as described in Protocol 5.1.

    • Antibody Incubation:

      • Incubate the membrane with anti-phospho-Smad3 primary antibody.

      • After detection, the membrane can be stripped and re-probed for total Smad3 and a loading control.

    • Data Analysis:

      • Normalize the phospho-Smad3 signal to the total Smad3 or loading control signal.

      • Compare the levels of phosphorylated Smad3 in this compound treated cells versus TGF-β1 stimulated controls.

Quantitative Real-Time PCR (qPCR) of TGF-β Target Genes

This protocol measures the effect of this compound on the expression of TGF-β-Smad3 downstream target genes, such as COL1A1 (Collagen Type I Alpha 1 Chain) and ACTA2 (Actin Alpha 2, Smooth Muscle).

  • Materials:

    • Cells, this compound, and TGF-β1 as in Protocol 5.2.

    • RNA extraction kit

    • cDNA synthesis kit

    • SYBR Green or TaqMan qPCR master mix

    • Primers for target genes (COL1A1, ACTA2) and a housekeeping gene (GAPDH, ACTB)

  • Procedure:

    • Cell Treatment: Treat cells with this compound and/or TGF-β1 as described in Protocol 5.2 for a longer duration (e.g., 6-24 hours).

    • RNA Extraction: Extract total RNA from the cells.

    • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

    • qPCR:

      • Set up qPCR reactions with primers for target and housekeeping genes.

      • Run the qPCR program on a real-time PCR instrument.

    • Data Analysis:

      • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

      • Compare the fold change in gene expression in this compound treated cells to controls.

Smad3-Responsive Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the Smad3 pathway.[4][5]

  • Materials:

    • Cell line (e.g., HEK293T)

    • Smad3-responsive luciferase reporter plasmid (e.g., CAGA12-Luc)

    • Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)

    • Transfection reagent

    • This compound and TGF-β1

    • Dual-luciferase reporter assay system

  • Procedure:

    • Transfection: Co-transfect cells with the Smad3-responsive and control plasmids.

    • Treatment: After 24 hours, treat the cells with this compound and/or TGF-β1 for 18-24 hours.

    • Cell Lysis: Lyse the cells according to the reporter assay manufacturer's protocol.

    • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

    • Data Analysis:

      • Normalize the firefly luciferase activity to the Renilla luciferase activity.

      • Calculate the fold induction of luciferase activity relative to the unstimulated control.

      • Compare the luciferase activity in this compound treated cells to TGF-β1 stimulated controls.

Therapeutic Implications and Future Perspectives

The development of this compound represents a significant advancement in the targeted therapy of diseases driven by the TGF-β-Smad3 signaling pathway. By specifically degrading LRG1, this compound offers a novel approach to attenuate the pro-fibrotic effects of this pathway. The data gathered so far strongly supports the potential of this compound in the treatment of renal fibrosis.[1]

Future research should focus on:

  • Expanding the therapeutic applications: Investigating the efficacy of this compound in other fibrotic diseases (e.g., pulmonary, cardiac, and liver fibrosis) and in cancers where the TGF-β pathway is implicated in tumor progression and metastasis.

  • In-depth mechanistic studies: Further elucidating the downstream consequences of LRG1 degradation on the cellular and tissue microenvironment.

  • Pharmacokinetic and pharmacodynamic profiling: Conducting comprehensive studies to optimize the dosing and delivery of this compound.

  • Preclinical and clinical development: Advancing this compound through rigorous preclinical testing to pave the way for clinical trials in human patients.

Conclusion

This compound is a first-in-class PROTAC that effectively targets and degrades LRG1, a key potentiator of the pro-fibrotic TGF-β-Smad3 signaling pathway. This technical guide has provided a comprehensive overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols. The targeted degradation of LRG1 by this compound presents a promising and innovative therapeutic strategy for a range of debilitating diseases, offering new hope for patients and a powerful tool for the research and drug development community.

References

Chemical structure and properties of Ettac-2

Author: BenchChem Technical Support Team. Date: December 2025

Ettac-2: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Information regarding a compound designated "this compound" is not currently available in the public scientific literature. Extensive searches for its chemical structure, properties, synthesis, and biological activity have yielded no specific results. This suggests that "this compound" may be a novel compound, a proprietary molecule not yet disclosed in the public domain, or an internal codename.

This document serves as a template to be populated once information on this compound becomes available. It outlines the key sections and data presentation formats requested for a comprehensive technical guide.

Chemical Structure and Properties

This section will detail the fundamental chemical characteristics of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name Data not available
Molecular Formula Data not available
Molecular Weight Data not available
CAS Number Data not available
SMILES Data not available
InChI Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available
LogP Data not available

Synthesis and Manufacturing

A detailed description of the synthetic route to obtain this compound would be presented here, including reagents, reaction conditions, and purification methods.

Synthesis_Workflow A Starting Material A C Intermediate 1 A->C Step 1: Reagents, Solvent, Temp B Starting Material B B->C Step 1: Reagents, Solvent, Temp D Intermediate 2 C->D Step 2: Reagents, Solvent, Temp E This compound D->E Step 3: Purification

Figure 1: A generalized synthetic workflow for the production of this compound.

Mechanism of Action and Signaling Pathways

This section will elucidate the biological mechanism by which this compound exerts its effects, including its molecular targets and the signaling cascades it modulates.

Signaling_Pathway cluster_cell Cell Membrane Ettac2 This compound Receptor Target Receptor Ettac2->Receptor Binding Effector Downstream Effector 1 Receptor->Effector Activation Response Cellular Response Effector->Response

Figure 2: A hypothetical signaling pathway initiated by this compound binding to its target.

Pharmacokinetics and Pharmacodynamics

Quantitative data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its dose-response relationship, will be presented.

Table 2: Pharmacokinetic Parameters of this compound

ParameterValueSpeciesRoute
Bioavailability (%) Data not available
Tmax (h) Data not available
Cmax (ng/mL) Data not available
AUC (ng*h/mL) Data not available
Half-life (h) Data not available
Volume of Distribution (L/kg) Data not available
Clearance (mL/min/kg) Data not available

Preclinical and Clinical Efficacy

This section will summarize the available data from in vitro, in vivo, and clinical studies evaluating the therapeutic potential of this compound.

Table 3: In Vitro Activity of this compound

AssayCell LineIC50 / EC50 (nM)
Assay 1Cell Line AData not available
Assay 2Cell Line BData not available

Safety and Toxicology

A summary of the toxicological profile of this compound will be provided, including data from in vitro and in vivo toxicity studies.

Table 4: Toxicological Profile of this compound

Study TypeSpecies / SystemEndpointResult
Cytotoxicity Cell Line CCC50 (µM)Data not available
Acute Toxicity RodentLD50 (mg/kg)Data not available
Genotoxicity (Ames test) S. typhimuriumMutagenicityData not available

Experimental Protocols

Detailed methodologies for key experiments will be outlined to ensure reproducibility.

7.1. In Vitro Target Binding Assay

  • Objective: To determine the binding affinity of this compound to its purified target protein.

  • Materials: Purified target protein, radiolabeled ligand, this compound, assay buffer, filtration apparatus.

  • Procedure:

    • Incubate a fixed concentration of the purified target protein with varying concentrations of this compound.

    • Add a fixed concentration of a known radiolabeled ligand.

    • Allow the binding to reach equilibrium.

    • Separate bound from unbound ligand using a filtration apparatus.

    • Quantify the radioactivity of the bound ligand.

    • Calculate the Ki or IC50 value from the competition binding curve.

Experimental_Workflow A Incubate Target Protein with this compound B Add Radiolabeled Ligand A->B C Equilibrate B->C D Filter to Separate Bound and Unbound Ligand C->D E Quantify Radioactivity D->E F Data Analysis (Calculate Ki/IC50) E->F

Figure 3: Workflow for a competitive radioligand binding assay.

As no public data exists for "this compound," this guide remains a template. Should information become available, this framework can be utilized to provide a comprehensive technical overview for the scientific community. Researchers with access to proprietary information on this compound are encouraged to populate this structure to facilitate collaboration and accelerate research and development.

Ettac-2: A Technical Guide to its Therapeutic Potential as a First-in-Class LRG1 Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ettac-2 is a novel proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of Leucine-rich alpha-2-glycoprotein 1 (LRG1). Emerging preclinical evidence highlights the significant therapeutic potential of this compound in a range of pathologies, primarily driven by its ability to modulate the TGF-β signaling pathway. This technical guide provides an in-depth overview of the current understanding of this compound, including its mechanism of action, preclinical efficacy data in renal fibrosis and corneal neovascularization, and the broader therapeutic landscape suggested by the pathological roles of its target, LRG1. Detailed experimental protocols and visual representations of key pathways and workflows are provided to support further research and development efforts.

Introduction: Targeting LRG1 with this compound

Leucine-rich alpha-2-glycoprotein 1 (LRG1) is a secreted glycoprotein (B1211001) that has been implicated in a variety of pathological processes, including angiogenesis, inflammation, and fibrosis.[1] LRG1 exerts its effects primarily through the modulation of the transforming growth factor-beta (TGF-β) signaling pathway.[1] Given its role in numerous diseases, LRG1 has emerged as a compelling therapeutic target.

This compound is a first-in-class PROTAC that specifically targets LRG1 for degradation. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. This event-driven pharmacology offers a catalytic mode of action and the potential to target proteins previously considered "undruggable". This compound leverages a targeting peptide for LRG1 and a ligand for the Cereblon (CRBN) E3 ligase, connected by a linker.[2]

Mechanism of Action

This compound functions by inducing the proximity of LRG1 to the CRBN E3 ubiquitin ligase, a component of the CUL4A-DDB1-CRBN-Rbx1 E3 ubiquitin ligase complex. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to LRG1. The resulting polyubiquitinated LRG1 is then recognized and degraded by the 26S proteasome. By degrading LRG1, this compound effectively inhibits its downstream signaling, primarily through the TGF-β pathway.[2]

The degradation of LRG1 by this compound has been shown to attenuate both the canonical Smad3-dependent and the non-canonical Smad1/5/9-dependent TGF-β signaling pathways, depending on the cellular context.[2][3]

cluster_Ettac2_Action This compound Mechanism of Action This compound This compound LRG1 LRG1 This compound->LRG1 Binds CRBN CRBN This compound->CRBN Recruits Proteasome Proteasome LRG1->Proteasome Degradation CRBN->LRG1 Ubiquitination Ub Ub

Figure 1: Mechanism of this compound-mediated LRG1 degradation.

Therapeutic Applications and Preclinical Data

Current preclinical research has primarily focused on the therapeutic potential of this compound in fibrotic and angiogenic disorders.

Renal Fibrosis

Renal fibrosis is a common pathological feature of chronic kidney disease (CKD). LRG1 has been identified as a key player in the progression of renal fibrosis through its enhancement of the TGF-β-Smad3 signaling pathway.[2] A preclinical study investigating this compound in a mouse model of unilateral ureteral obstruction (UUO)-induced renal fibrosis demonstrated its therapeutic efficacy.[2]

Quantitative Data Summary: this compound in Renal Fibrosis

ParameterCell Line/ModelTreatmentResultReference
LRG1 Degradation (DC50) HK-2 cellsThis compound8.38 µM[2]
α-SMA mRNA Reduction HK-2 cells (TGF-β stimulated)This compound50.5% decrease[2]
Collagen-1A1 mRNA Reduction HK-2 cells (TGF-β stimulated)This compound74.3% decrease[2]
Fibronectin mRNA Reduction HK-2 cells (TGF-β stimulated)This compound58% decrease[2]
In vivo LRG1 Reduction UUO mouse model kidneyThis compound46.9% decrease[2]
Corneal Neovascularization

Corneal neovascularization (CNV) is the growth of new blood vessels into the cornea, which can lead to vision loss. LRG1 is upregulated in CNV and promotes angiogenesis via the TGF-β-Smad1/5/9 signaling pathway.[3] A study utilizing a mouse model of alkali burn-induced CNV showed that this compound can effectively mitigate the progression of this condition.[3]

Quantitative Data Summary: this compound in Corneal Neovascularization

ParameterCell Line/ModelTreatmentResultReference
LRG1 Degradation (DC50) HUVECsThis compound13.52 µM[3]
Potential Future Applications

The role of LRG1 in various other pathologies suggests a broader therapeutic potential for this compound.

  • Oncology: LRG1 is implicated in tumor angiogenesis and metastasis.[4] Targeting LRG1 could normalize tumor vasculature and enhance the efficacy of chemo- and immunotherapies.[4]

  • Diabetic Nephropathy: LRG1 is a pathogenic mediator of diabetic glomerular neoangiogenesis and a risk factor in the progression of diabetic kidney disease.[5]

  • Cardiovascular Disease: LRG1 is associated with atherosclerosis and may play a role in heart failure.[6][7]

Further preclinical studies are warranted to explore the efficacy of this compound in these disease models.

Signaling Pathways

This compound's therapeutic effects are mediated through the inhibition of LRG1-dependent TGF-β signaling.

cluster_TGFb_Signaling LRG1-Modulated TGF-β Signaling LRG1 LRG1 TGFbR TGF-β Receptor LRG1->TGFbR Potentiates TGFb TGF-β TGFb->TGFbR Smad3 p-Smad3 TGFbR->Smad3 Renal Fibrosis Smad159 p-Smad1/5/9 TGFbR->Smad159 Corneal Neovascularization Fibrosis Fibrosis Smad3->Fibrosis Angiogenesis Angiogenesis Smad159->Angiogenesis Ettac2 This compound Ettac2->LRG1 Degrades

Figure 2: LRG1's role in TGF-β signaling and this compound's point of intervention.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Unilateral Ureteral Obstruction (UUO) Mouse Model

This model is used to induce renal fibrosis.

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Anesthesia: Administer an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

  • Surgical Procedure:

    • Make a flank incision to expose the left kidney and ureter.

    • Ligate the left ureter at two points using 4-0 silk sutures.

    • Cut the ureter between the two ligation points.

    • Suture the muscle and skin layers.

  • Sham Operation: Perform the same procedure without ureter ligation for the control group.

  • Post-operative Care: Provide appropriate analgesia and monitor the animals for recovery.

  • Treatment: Administer this compound or vehicle control via intraperitoneal injection at the desired dosage and frequency.

  • Tissue Collection: Euthanize mice at the designated time point (e.g., 7 or 14 days post-surgery) and collect the kidneys for analysis.

cluster_UUO_Workflow UUO Experimental Workflow start Anesthetize Mouse surgery Left Ureter Ligation start->surgery treatment Administer this compound/Vehicle surgery->treatment endpoint Euthanize and Collect Kidneys treatment->endpoint

Figure 3: Unilateral Ureteral Obstruction (UUO) experimental workflow.
In Vitro Fibrosis Model in HK-2 Cells

This protocol describes the induction of a fibrotic phenotype in human kidney proximal tubular epithelial cells (HK-2).

  • Cell Culture:

    • Culture HK-2 cells in Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and human recombinant epidermal growth factor.

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Fibrosis:

    • Seed HK-2 cells in appropriate culture plates.

    • Once cells reach 70-80% confluency, starve them in serum-free medium for 24 hours.

    • Treat the cells with recombinant human TGF-β1 (e.g., 10 ng/mL) for 48 hours to induce a fibrotic response.

  • This compound Treatment:

    • Co-treat the cells with TGF-β1 and varying concentrations of this compound.

  • Analysis:

    • Harvest cells for downstream analysis, such as Western blotting or qPCR.

Western Blotting

Used to quantify protein expression levels.

  • Protein Extraction:

    • Lyse cells or homogenized kidney tissue in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE:

    • Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF membrane.

  • Blocking:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies against LRG1, α-SMA, Fibronectin, Collagen-1A1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. (Specific antibody dilutions should be optimized).

  • Secondary Antibody Incubation:

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensity using densitometry software.

Quantitative Real-Time PCR (qPCR)

Used to measure mRNA expression levels.

  • RNA Extraction:

    • Extract total RNA from cells or kidney tissue using a suitable RNA isolation kit.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Perform qPCR using a SYBR Green-based master mix and primers specific for the target genes (e.g., LRG1, ACTA2, COL1A1, FN1) and a housekeeping gene (e.g., GAPDH or ACTB).

    • Primer sequences should be designed and validated for specificity.

  • Data Analysis:

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Immunohistochemistry (IHC)

Used to visualize the localization and expression of proteins in tissue sections.

  • Tissue Preparation:

    • Fix kidney tissues in 4% paraformaldehyde and embed in paraffin.

    • Cut 4-5 µm thick sections and mount them on slides.

  • Deparaffinization and Rehydration:

    • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval:

  • Blocking:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a blocking serum.

  • Primary Antibody Incubation:

    • Incubate the sections with primary antibodies against LRG1, α-SMA, or Fibronectin overnight at 4°C. (Specific antibody dilutions should be optimized).

  • Secondary Antibody and Detection:

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.

    • Visualize the staining using a DAB substrate kit.

  • Counterstaining and Mounting:

    • Counterstain the sections with hematoxylin.

    • Dehydrate, clear, and mount the slides.

  • Imaging and Analysis:

    • Capture images using a light microscope and quantify the staining intensity or area.

Conclusion and Future Directions

This compound represents a promising novel therapeutic agent with a unique mechanism of action targeting LRG1 degradation. The preclinical data in renal fibrosis and corneal neovascularization are encouraging and provide a strong rationale for its further development. The widespread involvement of LRG1 in other major diseases, including cancer, diabetic complications, and cardiovascular disorders, opens up exciting avenues for future research into the therapeutic applications of this compound. Future studies should focus on comprehensive preclinical toxicology and pharmacokinetic profiling, as well as efficacy studies in a broader range of disease models to fully elucidate the therapeutic potential of this first-in-class LRG1 degrader.

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ettac-2 is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of Leucine-rich alpha-2-glycoprotein 1 (LRG1). LRG1 is a secreted glycoprotein (B1211001) that has been implicated in the progression of various cancers by promoting angiogenesis and cell proliferation, primarily through its modulatory effects on the Transforming Growth Factor-beta (TGF-β) signaling pathway. By mediating the ubiquitination and subsequent proteasomal degradation of LRG1, this compound offers a novel therapeutic strategy to counteract the pro-tumorigenic functions of LRG1.[1][2]

These application notes provide recommendations for suitable cancer cell lines for studying the effects of this compound and detailed protocols for key experimental assays.

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system. It is a heterobifunctional molecule that simultaneously binds to LRG1 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of LRG1, marking it for degradation by the proteasome. The degradation of LRG1 leads to the inhibition of the TGF-β/Smad3 signaling pathway, which is known to be aberrantly activated in several cancers.[1][2]

Ettac-2_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Downstream Signaling Ettac2 This compound LRG1 LRG1 Ettac2->LRG1 Binds E3_Ligase E3 Ubiquitin Ligase Ettac2->E3_Ligase Recruits LRG1_degradation LRG1 Degradation Proteasome Proteasome LRG1->Proteasome Targeted for Degradation E3_Ligase->LRG1 Ubiquitinates Proteasome->LRG1 Degrades Ub Ubiquitin TGFb_Pathway TGF-β/Smad3 Pathway Tumor_Progression Tumor Progression (Angiogenesis, Proliferation) TGFb_Pathway->Tumor_Progression Promotes LRG1_degradation->TGFb_Pathway Inhibits

Caption: Mechanism of action of this compound leading to LRG1 degradation and pathway inhibition.

Recommended Cell Lines

The selection of appropriate cell lines is critical for investigating the efficacy of this compound. Based on published literature regarding LRG1 expression in cancer, the following cell lines are recommended for initial studies. These cell lines have been reported to exhibit high expression of LRG1, making them suitable models to assess the effects of this compound-mediated LRG1 degradation.

Cancer TypeRecommended Cell LinesReference(s)
Non-Small Cell Lung Cancer (NSCLC)SPCA1, A549, PC9, H1299, H358[3]
Pancreatic CancerBxPC-3, Capan-2, PANC-1[4][5]
Ovarian CancerOVCA433, OVCAR3, A2780-S, A2780-CP[6]
Lewis Lung CarcinomaLLC[7]

Note: It is highly recommended to verify LRG1 expression levels in the selected cell lines using qPCR or Western blot prior to initiating experiments with this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound on cancer cell lines.

Protocol 1: Determination of IC50 using Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound, which represents the concentration of the drug that is required for 50% inhibition of cell viability.

Materials:

  • Recommended cancer cell lines

  • Complete growth medium (specific to the cell line)

  • This compound (resuspended in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium. A suggested starting concentration range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control to the respective wells.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using a non-linear regression curve fit.

IC50_Determination_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_ettac2 Prepare serial dilutions of this compound incubate_24h->prepare_ettac2 treat_cells Treat cells with this compound prepare_ettac2->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h remove_medium Remove medium incubate_4h->remove_medium add_dmso Add DMSO remove_medium->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate % viability and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Protocol 2: Western Blot Analysis of LRG1 Degradation and TGF-β Pathway Inhibition

This protocol is used to confirm the degradation of LRG1 and to assess the downstream effect on the TGF-β signaling pathway by measuring the phosphorylation of Smad3.

Materials:

  • Recommended cancer cell lines

  • Complete growth medium

  • This compound (resuspended in DMSO)

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-LRG1, anti-p-Smad3, anti-Smad3, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) and for different time points (e.g., 6, 12, 24 hours). Include a vehicle control. A known DC50 of 8.38 µM for LRG1 degradation in HK-2 cells can be used as a starting point for concentration ranges.[2]

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL detection reagent to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to the loading control.

Protocol 3: Quantitative Real-Time PCR (qPCR) for TGF-β Target Gene Expression

This protocol measures the mRNA expression levels of downstream target genes of the TGF-β pathway to confirm its inhibition by this compound.

Materials:

  • Recommended cancer cell lines

  • Complete growth medium

  • This compound (resuspended in DMSO)

  • 6-well plates

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., SERPINE1, SNAI1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Treatment and RNA Extraction:

    • Treat cells as described in the Western blot protocol.

    • Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.

  • qPCR:

    • Set up the qPCR reaction by mixing cDNA, qPCR master mix, and primers.

    • Run the qPCR reaction in a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.

Data Presentation

All quantitative data should be summarized in tables for clear comparison.

Table 1: IC50 Values of this compound in Recommended Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h Treatment
A549NSCLCData to be determined
PANC-1PancreaticData to be determined
OVCAR3OvarianData to be determined

Table 2: Effect of this compound on LRG1 and p-Smad3 Protein Levels

Cell LineTreatment (24h)Relative LRG1 Expression (Normalized to Control)Relative p-Smad3/Total Smad3 (Normalized to Control)
A549Vehicle1.001.00
This compound (X µM)Data to be determinedData to be determined
PANC-1Vehicle1.001.00
This compound (X µM)Data to be determinedData to be determined

Summary and Conclusion

This compound presents a promising therapeutic approach for cancers with high LRG1 expression. The provided cell line recommendations and detailed experimental protocols offer a robust framework for researchers to investigate the anti-cancer effects of this compound. By systematically evaluating its impact on cell viability, LRG1 degradation, and TGF-β pathway inhibition, a comprehensive understanding of this compound's therapeutic potential can be achieved. Further investigations into its effects on cell migration, invasion, and apoptosis are also encouraged to fully elucidate its mechanism of action in different cancer contexts.

References

Application Note: Ettac-2 Mediated Degradation of LRG1 for Therapeutic Intervention in Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Leucine-rich α-2 glycoprotein (B1211001) 1 (LRG1) is a secreted glycoprotein that has been identified as a key player in the progression of various fibrotic diseases, including renal and corneal fibrosis.[1][2][3] Upregulation of LRG1 has been shown to enhance the TGF-β-Smad3 signaling pathway, a critical driver of fibrosis.[1][2][3] Ettac-2 is a novel proteolysis-targeting chimera (PROTAC) designed to specifically target LRG1 for degradation.[1][3] This molecule utilizes a peptide to bind to LRG1 and recruits an E3 ubiquitin ligase via its lenalidomide (B1683929) component, leading to the ubiquitination and subsequent proteasomal degradation of LRG1.[1][3] By degrading LRG1, this compound effectively inhibits the TGF-β-Smad3 signaling pathway, reduces the secretion of fibrosis-associated proteins, and ultimately attenuates the progression of fibrosis.[1][2][3] This application note provides a detailed protocol for assessing the degradation of LRG1 by this compound using Western blot analysis.

Data Presentation

Table 1: In Vitro Degradation of LRG1 by this compound [1]

CompoundDC50 (µM)Maximum Degradation (%)Cell Line
This compound8.38>70%HK-2

Table 2: In Vivo Reduction of LRG1 by this compound in a Unilateral Ureteral Obstruction (UUO) Mouse Model [1]

TreatmentLRG1 Reduction (%) (Immunohistochemistry)LRG1 Reduction (%) (Western Blot)
This compound46.962.9

Experimental Protocols

Western Blot Protocol for LRG1 Degradation

This protocol describes the methodology for determining the degradation of LRG1 in cell culture (e.g., HK-2 human kidney cells) following treatment with this compound.

Materials:

  • HK-2 cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) (optional, for mechanism of action studies)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Tris-glycine-SDS running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against LRG1

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture HK-2 cells to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 8.38, 10, 20 µM) for a specified time (e.g., 12 hours) to determine the dose-dependent effect.

    • For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 8.38 µM) for different durations (e.g., 0, 3, 6, 12, 24 hours).

    • Include a vehicle control (DMSO) at the same final concentration as the this compound-treated samples.

    • For mechanism of action studies, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding this compound.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

    • Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody against LRG1 (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe with a primary antibody against a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the LRG1 band intensity to the corresponding loading control band intensity for each sample.

    • Calculate the percentage of LRG1 degradation relative to the vehicle-treated control.

Mandatory Visualization

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis cell_culture Plate HK-2 Cells treatment Treat with this compound (Dose-response or Time-course) cell_culture->treatment cell_lysis Cell Lysis treatment->cell_lysis protein_quant Protein Quantification (BCA) cell_lysis->protein_quant sample_boil Prepare Samples with Laemmli Buffer & Boil protein_quant->sample_boil sds_page SDS-PAGE sample_boil->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-LRG1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection imaging Image Acquisition detection->imaging quantification Densitometry Analysis imaging->quantification normalization Normalize to Loading Control quantification->normalization

Caption: Experimental workflow for Western blot analysis of LRG1 degradation.

LRG1_Degradation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LRG1 LRG1 TGFB_R TGF-β Receptor LRG1->TGFB_R Activates Proteasome Proteasome LRG1->Proteasome Degradation Smad3 Smad3 TGFB_R->Smad3 Phosphorylates Ettac2 This compound Ettac2->LRG1 Binds Ettac2->TGFB_R Inhibits (indirectly) E3_Ligase E3 Ubiquitin Ligase Ettac2->E3_Ligase Recruits E3_Ligase->LRG1 Ubiquitinates Ub Ubiquitin pSmad3 p-Smad3 Smad3->pSmad3 Fibrosis_Genes Fibrosis-related Gene Transcription pSmad3->Fibrosis_Genes Promotes

Caption: Signaling pathway of this compound mediated LRG1 degradation.

References

Application Notes and Protocols for Studying TGF-β Pathway Inhibition with Ettac-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming growth factor-beta (TGF-β) signaling is a critical pathway involved in a myriad of cellular processes, including cell growth, differentiation, and extracellular matrix production. Dysregulation of the TGF-β pathway is a key driver in the pathogenesis of fibrotic diseases, such as renal fibrosis, and cancer. Ettac-2 is a novel Proteolysis Targeting Chimera (PROTAC) designed to specifically target and degrade Leucine-rich alpha-2-glycoprotein 1 (LRG1).[1][2] LRG1 is a secreted glycoprotein (B1211001) that is significantly upregulated in renal fibrosis and has been shown to exacerbate the condition by potentiating the TGF-β-Smad3 signaling cascade.[1][3] By promoting the ubiquitination and subsequent proteasomal degradation of LRG1, this compound effectively inhibits the TGF-β-Smad3 pathway, leading to a reduction in the secretion of fibrosis-associated proteins and attenuation of renal fibrosis.[1][2]

This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study the inhibition of the TGF-β signaling pathway.

Data Presentation

The efficacy of this compound has been quantified through its ability to degrade its direct target, LRG1, which in turn leads to the inhibition of the TGF-β pathway. The key quantitative metric for this compound's primary activity is its half-maximal degradation concentration (DC50) for LRG1.

CompoundTargetAssayKey ParameterValueCell LineReference
This compoundLRG1Cellular Degradation AssayDC508.38 µMHK-2[1][2]

Note: While a direct IC50 for the inhibition of TGF-β pathway components (e.g., Smad3 phosphorylation) by this compound is not explicitly provided in the primary literature, the degradation of LRG1 is the upstream mechanism through which this compound exerts its inhibitory effect on the pathway. The DC50 of LRG1 is therefore the most relevant quantitative measure of this compound's potency in this context.

Signaling Pathway and Mechanism of Action

The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI). This activation of TGFβRI leads to the phosphorylation of downstream effector proteins, primarily Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, such as those encoding for extracellular matrix proteins.

LRG1 has been identified as a modulator of this pathway, enhancing TGF-β-Smad3 signaling. This compound functions as a PROTAC, a bifunctional molecule that recruits an E3 ubiquitin ligase to a target protein, in this case, LRG1. This induced proximity leads to the ubiquitination of LRG1, marking it for degradation by the proteasome. The degradation of LRG1 disrupts its ability to potentiate the TGF-β-Smad3 pathway, thus inhibiting the downstream fibrotic response.

TGF_beta_pathway_and_Ettac_2_MOA cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta LRG1 LRG1 TGFbRI TGF-beta RI LRG1->TGFbRI potentiates Proteasome Proteasome LRG1->Proteasome degradation TGFbRII TGF-beta RII TGFbRII->TGFbRI activates Smad2_3 Smad2/3 TGFbRI->Smad2_3 phosphorylates pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_expression Target Gene Transcription (e.g., Collagen) Smad_complex->Gene_expression translocates to nucleus Ettac2 This compound Ettac2->LRG1 binds E3_Ligase E3 Ubiquitin Ligase Ettac2->E3_Ligase recruits E3_Ligase->LRG1 ubiquitinates Ub Ubiquitin Fibrosis Fibrosis Gene_expression->Fibrosis

Diagram 1: TGF-β signaling and this compound mechanism.

Experimental Protocols

In Vitro Model of Renal Fibrosis using HK-2 Cells

This protocol describes the induction of a fibrotic phenotype in the human kidney proximal tubular epithelial cell line (HK-2) using TGF-β1 and the subsequent treatment with this compound to assess its anti-fibrotic effects.

Materials:

  • HK-2 cells (ATCC CRL-2190)

  • DMEM/F12 medium supplemented with 10% FBS

  • Recombinant Human TGF-β1

  • This compound

  • PBS, Trypsin-EDTA

  • Reagents for Western blotting and Sirius Red staining

Procedure:

  • Cell Culture: Culture HK-2 cells in DMEM/F12 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

  • Induction of Fibrosis: Seed HK-2 cells in appropriate culture vessels. Once they reach 70-80% confluency, replace the growth medium with serum-free medium for 24 hours. Induce fibrosis by treating the cells with 10 ng/mL of TGF-β1 for 24-48 hours.

  • This compound Treatment: Following the induction of fibrosis with TGF-β1, treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) for an additional 24 hours. A vehicle control (DMSO) should be included.

  • Analysis of TGF-β Pathway Inhibition (Western Blot for p-Smad3):

    • Lyse the cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phospho-Smad3 (Ser423/425) and total Smad3 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect chemiluminescence and quantify band intensities. Normalize p-Smad3 levels to total Smad3.

  • Analysis of Collagen Deposition (Sirius Red Staining):

    • Fix the cells with 4% paraformaldehyde.

    • Stain with Sirius Red solution.

    • Wash and elute the dye.

    • Measure the absorbance of the eluted dye to quantify collagen deposition.

in_vitro_workflow start Start: Culture HK-2 cells induce Induce fibrosis with TGF-β1 start->induce treat Treat with this compound (or vehicle) induce->treat analysis Analysis treat->analysis western Western Blot for p-Smad3/Smad3 analysis->western sirius Sirius Red Staining for Collagen analysis->sirius end End: Quantify Inhibition western->end sirius->end

Diagram 2: In vitro experimental workflow.
In Vivo Model of Renal Fibrosis (Unilateral Ureteral Obstruction - UUO)

This protocol outlines the use of the UUO mouse model to induce renal fibrosis and evaluate the therapeutic efficacy of this compound in vivo.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle solution

  • Surgical instruments

  • Reagents for histological analysis (e.g., Masson's trichrome, Sirius Red) and immunohistochemistry.

Procedure:

  • UUO Surgery: Anesthetize the mice. Make a flank incision to expose the left kidney and ureter. Ligate the left ureter at two points. The contralateral (right) kidney serves as an internal control. A sham operation group should be included where the ureter is mobilized but not ligated.

  • This compound Administration: Following the UUO surgery, administer this compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and frequency. The study by Fan et al. does not specify the exact in vivo dosage. A dose-ranging study may be necessary.

  • Tissue Collection: At a specified time point post-surgery (e.g., 7 or 14 days), euthanize the mice and perfuse the kidneys. Collect both the obstructed (left) and contralateral (right) kidneys.

  • Histological Analysis: Fix a portion of the kidney tissue in 4% paraformaldehyde, embed in paraffin, and section. Stain sections with Masson's trichrome or Sirius Red to assess collagen deposition and the extent of fibrosis.

  • Immunohistochemistry: Use kidney sections to perform immunohistochemical staining for markers of fibrosis, such as α-smooth muscle actin (α-SMA) and fibronectin, as well as for LRG1 and p-Smad3 to confirm the mechanism of action.

  • Quantitative Analysis: Quantify the fibrotic area and the intensity of staining for the different markers using image analysis software.

in_vivo_workflow start Start: Induce UUO in mice treat Administer this compound or vehicle start->treat collect Collect kidney tissues at endpoint treat->collect analysis Analysis collect->analysis histology Histology (Masson's Trichrome, Sirius Red) analysis->histology ihc Immunohistochemistry (LRG1, p-Smad3, α-SMA) analysis->ihc end End: Quantify anti-fibrotic effect histology->end ihc->end

Diagram 3: In vivo experimental workflow.

Conclusion

This compound represents a promising pharmacological tool for investigating the role of LRG1 in the TGF-β signaling pathway and its contribution to fibrotic diseases. By specifically targeting LRG1 for degradation, this compound offers a novel mechanism to inhibit this pro-fibrotic pathway. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies to further elucidate the mechanisms of TGF-β-mediated fibrosis and to explore the therapeutic potential of LRG1 degradation.

References

Troubleshooting & Optimization

Ettac-2 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered when working with Ettac-2, a potent LRG1 PROTAC degrader. The following frequently asked questions (FAQs) and troubleshooting guides are designed to help you achieve successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to promote the ubiquitination and subsequent degradation of the Leucine-rich alpha-2-glycoprotein 1 (LRG1) protein. Like many PROTACs, this compound is a large, complex molecule with high molecular weight and significant lipophilicity. These characteristics often lead to poor aqueous solubility, which can present challenges in experimental assays and in vivo studies, potentially causing issues like compound precipitation and leading to inaccurate or irreproducible results.[1][2]

Q2: What are the recommended solvents for preparing this compound stock solutions?

For in vitro experiments, it is recommended to prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).[1] A concentration of 10-20 mM in anhydrous, high-quality DMSO is a common starting point. These stock solutions should be stored in small aliquots at -80°C to minimize freeze-thaw cycles.[1]

Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium. What should I do?

Precipitation upon dilution into aqueous buffers is a frequent issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:

  • Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally ≤0.1%, to prevent solvent-induced precipitation.[1]

  • Pre-warm the Medium: Always add the this compound DMSO stock solution to cell culture medium that has been pre-warmed to 37°C.[1]

  • Rapid Mixing: Immediately and thoroughly mix or vortex the medium after adding the DMSO stock to facilitate rapid dissolution and prevent localized high concentrations that can lead to precipitation.[1]

  • Use of Serum: The presence of serum, such as 10% Fetal Bovine Serum (FBS), in the culture medium can help to stabilize the compound and keep it in solution.[1]

Troubleshooting Guide for In Vivo Formulations

For in vivo studies, achieving and maintaining the solubility of this compound is critical for accurate dosing and bioavailability. If you are encountering issues with the recommended formulations, consider the following.

Q4: I am observing precipitation or phase separation in my in vivo formulation. How can I resolve this?

If precipitation occurs during the preparation of in vivo formulations, the following techniques can be employed to aid dissolution:

  • Sonication: Use an ultrasonic bath to provide energy that can help break down compound aggregates and enhance solubilization.[3]

  • Gentle Heating: Warming the solution can increase the solubility of this compound. However, care should be taken to avoid temperatures that could lead to degradation.

It is also crucial to prepare fresh working solutions for in vivo experiments on the day of use to ensure stability and prevent precipitation over time.[3]

Quantitative Data: Recommended In Vivo Formulations

The following table summarizes established solvent systems for solubilizing this compound for in vivo administration. These formulations have been shown to achieve a clear solution at a concentration of at least 2.5 mg/mL.[3][4]

Formulation ProtocolSolvent CompositionAchievable Solubility
Protocol 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (1.32 mM)
Protocol 2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (1.32 mM)
Protocol 3 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (1.32 mM)

Experimental Protocols

Protocol for Preparing a 1 mL Working Solution for In Vivo Studies (Based on Formulation Protocol 1):

  • Begin with a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a suitable sterile container, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and ensure it is homogeneously mixed.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix until a clear solution is obtained.

Note: The order of solvent addition is critical for successful solubilization.[3]

Visualization of this compound's Mechanism of Action

This compound and the TGF-β Signaling Pathway

This compound functions by degrading LRG1, a protein that has been shown to modulate the Transforming Growth Factor-β (TGF-β) signaling pathway.[3][5] Specifically, this compound inhibits the TGF-β-Smad3 signaling cascade.[3] The following diagram illustrates the canonical TGF-β/SMAD signaling pathway.

TGF_beta_signaling Canonical TGF-β/SMAD Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TBRII TGF-β RII TGF-beta->TBRII Binds TBRI TGF-β RI TBRII->TBRI SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates SMAD23_P p-SMAD2/3 SMAD23->SMAD23_P SMAD4 SMAD4 SMAD_complex SMAD2/3/4 Complex SMAD4->SMAD_complex SMAD23_P->SMAD_complex SMAD_complex_nuc SMAD2/3/4 Complex SMAD_complex->SMAD_complex_nuc Translocates Gene_expression Target Gene Transcription SMAD_complex_nuc->Gene_expression Regulates

Canonical TGF-β/SMAD Signaling Pathway

Troubleshooting Workflow for this compound Solubility Issues

The following flowchart provides a logical sequence of steps to address common solubility problems with this compound in experimental settings.

Troubleshooting_Workflow This compound Solubility Troubleshooting start Start: this compound Solubility Issue stock_prep Prepare High-Concentration Stock in 100% DMSO start->stock_prep dilution Dilute Stock into Aqueous Medium stock_prep->dilution precipitation Precipitation Observed? dilution->precipitation yes Yes precipitation->yes no No precipitation->no troubleshoot Troubleshooting Steps yes->troubleshoot fail Issue Persists: Consider Advanced Formulation (e.g., co-solvents, sonication) yes->fail success Success: Proceed with Experiment no->success no->success step1 1. Minimize final DMSO concentration (≤0.1%) troubleshoot->step1 step2 2. Pre-warm aqueous medium to 37°C step1->step2 step3 3. Ensure rapid and thorough mixing step2->step3 step4 4. Use medium containing serum (e.g., 10% FBS) step3->step4 re_evaluate Re-evaluate Solubility step4->re_evaluate re_evaluate->yes re_evaluate->no

This compound Solubility Troubleshooting Workflow

References

Ettac-2 stability and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Ettac-2, a PROTAC (Proteolysis Targeting Chimera) designed to degrade Leucine-rich alpha-2-glycoprotein 1 (LRG1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a PROTAC that promotes the ubiquitination and subsequent proteasomal degradation of the LRG1 protein.[1] It achieves this by simultaneously binding to LRG1 and an E3 ubiquitin ligase, forming a ternary complex that facilitates the transfer of ubiquitin to LRG1, marking it for degradation. By degrading LRG1, this compound inhibits the TGF-β-Smad3 signaling pathway, which is implicated in fibrosis.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the stability and activity of this compound. For detailed storage recommendations, please refer to the tables in the "Stability and Storage" section below.

Q3: How should I reconstitute and handle this compound?

A3: this compound is typically supplied as a solid. For reconstitution, use a high-quality, anhydrous solvent such as DMSO.[1] It is important to use newly opened DMSO as it is hygroscopic and absorbed water can affect solubility.[1] For detailed reconstitution protocols, please see the "Experimental Protocols" section. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.[1]

Q4: I am not observing LRG1 degradation in my experiment. What are the possible causes?

A4: Several factors could contribute to a lack of LRG1 degradation. These include:

  • Suboptimal this compound Concentration: A full dose-response experiment is recommended to determine the optimal concentration. High concentrations can lead to the "hook effect," where degradation is reduced.

  • Poor Cell Permeability: Ensure your cell line is suitable and consider performing a cell permeability assay.

  • Low E3 Ligase Expression: Confirm that the E3 ligase recruited by this compound is expressed in your cell line of choice.

  • Incorrect Experimental Conditions: Verify incubation times, cell density, and the integrity of your reagents.

  • This compound Instability: Ensure the compound has been stored and handled correctly.

Q5: What is the "hook effect" and how can I mitigate it?

A5: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[3] This is because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[3][4][5][6] To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.[3]

Stability and Storage

The stability of this compound is critical for obtaining reliable and reproducible experimental results. Below are best practices for storage and illustrative stability data under various conditions.

Recommended Storage Conditions
FormStorage TemperatureDurationNotes
Solid Powder -20°C1 yearSealed, away from moisture.[1]
-80°C2 yearsSealed, away from moisture.[1]
In Solvent (e.g., DMSO) -20°C1 monthAliquot to avoid freeze-thaw cycles. Sealed.[1]
-80°C6 monthsAliquot to avoid freeze-thaw cycles. Sealed.[1]
Illustrative Stability Data (Hypothetical)

The following tables provide hypothetical stability data for this compound under various experimental conditions. This data is for illustrative purposes and is based on general knowledge of peptide-based PROTACs. Users should perform their own stability studies for their specific experimental conditions.

Table 1: Stability in Aqueous Buffers at 4°C

Buffer (50 mM)pH% Remaining after 24 hours% Remaining after 7 days
Phosphate6.0>95%~90%
Phosphate7.4>95%~85%
Tris7.4>95%~88%
Tris8.0>95%~82%

Table 2: Freeze-Thaw Stability (in DMSO)

Number of Freeze-Thaw Cycles% Remaining
1>99%
3~95%
5~90%

Table 3: Photostability (Solid and in Solution)

Condition% Remaining after 24h Light Exposure
Solid (at room temperature)>98%
In DMSO (at room temperature)~92%

Troubleshooting Guides

Western Blot: Low or No LRG1 Signal
Possible Cause Troubleshooting Step
Poor Antibody Quality Use a validated antibody for LRG1.[7][8][9][10][11] Check the antibody datasheet for recommended dilutions and protocols.
Low Protein Expression Ensure your cell line expresses sufficient levels of LRG1. Use a positive control.
Inefficient Protein Transfer Verify transfer efficiency with Ponceau S staining. Optimize transfer time and voltage.[12][13]
Suboptimal Antibody Concentration Titrate the primary and secondary antibody concentrations.[14][15]
Insufficient Blocking Optimize blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and incubation time.[14]
Sample Degradation Use fresh lysates and include protease inhibitors in your lysis buffer.[15]
This compound Experiment: Inconsistent Results
Possible Cause Troubleshooting Step
This compound Degradation Review storage and handling procedures. Prepare fresh stock solutions.
Cell Culture Variability Use cells with a consistent passage number and ensure uniform seeding density.
Inaccurate Pipetting Calibrate pipettes and use care when preparing serial dilutions.
"Hook Effect" Perform a full dose-response curve to identify the optimal concentration.
Off-Target Effects Consider using a negative control (e.g., an inactive enantiomer of the E3 ligase ligand) to assess off-target effects.[16][17][18][19]

Experimental Protocols

Protocol 1: Western Blot for LRG1 Degradation

This protocol describes how to assess the degradation of LRG1 in cells treated with this compound.

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4-24 hours).[3]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]

    • Incubate the membrane with a primary antibody specific for LRG1 overnight at 4°C.[7][8][9][10][11]

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[3]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[3]

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the LRG1 signal to the loading control signal.

Protocol 2: TR-FRET Assay for Ternary Complex Formation

This protocol provides a framework for using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to detect the formation of the LRG1-Ettac-2-E3 ligase ternary complex.

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare solutions of tagged LRG1 protein (e.g., GST-tagged) and the tagged E3 ligase (e.g., FLAG-tagged) in the assay buffer.

  • Assay Plate Setup:

    • In a suitable microplate (e.g., 384-well), add the tagged LRG1, tagged E3 ligase, and this compound dilutions.

    • Include controls with no this compound and no proteins.

    • Incubate the plate to allow for ternary complex formation.

  • Detection Reagent Addition:

    • Add TR-FRET donor (e.g., anti-GST-terbium) and acceptor (e.g., anti-FLAG-d2) antibodies to the wells.

    • Incubate the plate in the dark to allow for antibody-protein binding.

  • Signal Detection:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor signal / donor signal).

    • Plot the TR-FRET ratio against the this compound concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect.

Visualizations

Ettac2_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation This compound This compound LRG1 LRG1 (Target Protein) This compound->LRG1 Binds E3_Ligase E3 Ubiquitin Ligase This compound->E3_Ligase Recruits Ternary_Complex LRG1 This compound E3 Ligase This compound->Ternary_Complex:f1 LRG1->Ternary_Complex:f0 E3_Ligase->Ternary_Complex:f2 Proteasome Proteasome Degraded_LRG1 Degraded Peptides Proteasome->Degraded_LRG1 Degrades Ub_LRG1 Ubiquitinated LRG1 Ternary_Complex->Ub_LRG1 Ubiquitination Ub_LRG1->Proteasome Enters

Caption: Mechanism of Action of this compound.

Western_Blot_Workflow A 1. Cell Treatment with this compound B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (anti-LRG1) F->G H 8. Secondary Antibody Incubation G->H I 9. Detection and Analysis H->I

Caption: Western Blot Workflow for LRG1 Degradation.

Troubleshooting_Logic Start No LRG1 Degradation Observed Check_Conc Is this compound concentration optimal? Start->Check_Conc Check_Cells Are cells and E3 ligase appropriate? Check_Conc->Check_Cells Yes Optimize_Conc Perform dose-response (check for hook effect) Check_Conc->Optimize_Conc No Check_Reagents Are reagents and protocol correct? Check_Cells->Check_Reagents Yes Validate_Cells Verify cell line and E3 ligase expression Check_Cells->Validate_Cells No Review_Protocol Review protocol, check antibody, and prepare fresh reagents Check_Reagents->Review_Protocol No Success LRG1 Degradation Check_Reagents->Success Yes Optimize_Conc->Check_Cells Validate_Cells->Review_Protocol

References

Validation & Comparative

A Comparative Guide to LRG1 Inhibitors: Ettac-2 vs. Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Leucine-rich alpha-2-glycoprotein 1 (LRG1) has emerged as a promising therapeutic target in a range of pathologies characterized by aberrant angiogenesis and tissue fibrosis, including age-related macular degeneration (AMD), diabetic retinopathy, renal fibrosis, and cancer.[1][2][3][4] LRG1 exerts its pathogenic effects primarily through the modulation of the transforming growth factor-beta (TGF-β) signaling pathway.[3][5][6] Consequently, significant efforts have been directed towards the development of potent and specific LRG1 inhibitors.

This guide provides a detailed comparison of two distinct classes of LRG1 inhibitors: Ettac-2, a proteolysis-targeting chimera (PROTAC), and the monoclonal antibodies 15C4 and its humanized successor, Magacizumab. We present a comprehensive overview of their mechanisms of action, comparative efficacy based on available experimental data, and detailed experimental protocols for key assays.

Mechanism of Action: Degradation vs. Blockade

The fundamental difference between these inhibitors lies in their mechanism of action.

This compound , as a PROTAC, induces the degradation of LRG1.[3] It is a heterobifunctional molecule that simultaneously binds to LRG1 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of LRG1 by the proteasome.[3][7][8] This approach eliminates the target protein entirely, offering the potential for a more sustained and profound inhibitory effect compared to traditional occupancy-based inhibitors.

15C4 and Magacizumab , on the other hand, are function-blocking monoclonal antibodies.[2][9] They bind with high affinity to LRG1, preventing its interaction with its binding partners and thereby neutralizing its pathological activity.[2][10] Magacizumab is a humanized version of the murine antibody 15C4, designed to reduce immunogenicity for clinical applications.[11]

Efficacy Data: A Head-to-Head Look

Direct comparative studies of this compound and the anti-LRG1 antibodies in the same experimental models are not yet available. However, we can compare their efficacy based on distinct quantitative metrics.

This compound: Potency in Protein Degradation

The efficacy of this compound is measured by its half-maximal degradation concentration (DC50), which represents the concentration of the compound required to degrade 50% of the target protein.

CompoundDC50 (µM)Cell LineAssayReference
This compound 8.38HK-2 (Human Kidney)Western Blot[3]
15C4 and Magacizumab: High-Affinity Binding

The efficacy of the monoclonal antibodies is determined by their binding affinity (Equilibrium Dissociation Constant, KD) to LRG1. A lower KD value indicates a stronger binding affinity.

AntibodyTargetKD (M)MethodReference
15C4 Human LRG18.696 x 10⁻¹¹Surface Plasmon Resonance (SPR)[9]
Magacizumab Human LRG12.81 x 10⁻¹⁰Surface Plasmon Resonance (SPR)[5]
15C4 Mouse LRG11.383 x 10⁻⁷Surface Plasmon Resonance (SPR)[6]

Impact on TGF-β Signaling Pathway

Both this compound and the anti-LRG1 antibodies have been shown to modulate the TGF-β signaling pathway, a key mechanism in LRG1-mediated pathology. LRG1 is known to promote a switch in TGF-β signaling in endothelial cells towards the pro-angiogenic ALK1-Smad1/5/8 pathway.[6]

This compound has been demonstrated to inhibit the TGF-β-Smad3 signaling pathway, which is implicated in fibrosis.[3][12] By degrading LRG1, this compound effectively reduces the activation of this pro-fibrotic pathway.[3]

15C4 and Magacizumab function by blocking LRG1, thereby preventing it from modulating the TGF-β receptor complex and inhibiting its pro-angiogenic and vasculopathic effects.[2][4][5]

TGF_beta_signaling cluster_ligands Ligands cluster_receptors Receptors cluster_smads SMADs cluster_inhibitors Inhibitors TGFb TGF-β TGFbRII TGFβRII TGFb->TGFbRII LRG1 LRG1 ALK1 ALK1 LRG1->ALK1 promotes ALK5 ALK5 TGFbRII->ALK5 activates TGFbRII->ALK1 activates Smad23 pSmad2/3 ALK5->Smad23 Smad158 pSmad1/5/8 ALK1->Smad158 Smad4 Smad4 Smad23->Smad4 Smad158->Smad4 Gene Transcription\n(Fibrosis) Gene Transcription (Fibrosis) Smad4->Gene Transcription\n(Fibrosis) pro-fibrotic Gene Transcription\n(Angiogenesis) Gene Transcription (Angiogenesis) Smad4->Gene Transcription\n(Angiogenesis) pro-angiogenic Ettac2 This compound Ettac2->LRG1 degrades Antibody 15C4 / Magacizumab Antibody->LRG1 blocks

Figure 1: LRG1's role in TGF-β signaling and points of intervention for this compound and monoclonal antibodies.

Experimental Protocols

Detailed methodologies are crucial for the objective evaluation of experimental data. Below are summaries of key experimental protocols.

PROTAC-Mediated LRG1 Degradation Assay (Western Blot)

This protocol is used to determine the DC50 of this compound.

  • Cell Culture: HK-2 (human kidney proximal tubular epithelial) cells are cultured in appropriate media.[3]

  • Treatment: Cells are treated with increasing concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 12 hours).[3]

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.[7]

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.[7]

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.[13] The membrane is blocked and then incubated with a primary antibody against LRG1, followed by an HRP-conjugated secondary antibody.[7] A loading control antibody (e.g., GAPDH) is also used to ensure equal protein loading.[13]

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software.[7] The percentage of LRG1 degradation is calculated relative to the vehicle-treated control to determine the DC50 value.

WB_workflow start Start cell_culture Culture HK-2 Cells start->cell_culture treatment Treat with this compound (various concentrations) cell_culture->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page western_blot Western Blot sds_page->western_blot detection Chemiluminescent Detection western_blot->detection analysis Densitometry Analysis (Calculate DC50) detection->analysis end End analysis->end

Figure 2: Workflow for determining PROTAC-mediated protein degradation via Western Blot.
Antibody-Antigen Binding Affinity Assay (Surface Plasmon Resonance)

This protocol is used to determine the KD of anti-LRG1 antibodies.

  • Chip Preparation: A sensor chip (e.g., CM5) is activated for ligand immobilization.[14]

  • Ligand Immobilization: Recombinant human LRG1 is immobilized on the sensor chip surface.[9]

  • Analyte Injection: A series of dilutions of the antibody (15C4 or Magacizumab) are injected over the sensor surface.[15] A reference flow cell without immobilized LRG1 is used to subtract non-specific binding.[16]

  • Data Acquisition: The binding of the antibody to LRG1 is monitored in real-time as a change in resonance units (RU).[15] The association (ka) and dissociation (kd) rates are measured.

  • Data Analysis: The binding data is fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to calculate the equilibrium dissociation constant (KD = kd/ka).[17]

SPR_workflow start Start chip_prep Prepare Sensor Chip start->chip_prep immobilization Immobilize LRG1 chip_prep->immobilization injection Inject Antibody (various concentrations) immobilization->injection data_acq Real-time Data Acquisition (Sensorgram) injection->data_acq analysis Kinetic Analysis (Calculate KD) data_acq->analysis end End analysis->end

Figure 3: Workflow for determining antibody-antigen binding kinetics using Surface Plasmon Resonance.

In Vivo Models

The efficacy of these LRG1 inhibitors has been evaluated in various preclinical in vivo models.

  • This compound has shown therapeutic potential in a mouse model of renal fibrosis , where it attenuated the progression of the disease by inducing LRG1 degradation and inhibiting the TGF-β-Smad3 signaling pathway.[3] It has also been shown to decrease pathological neovascularization in a mouse model of corneal neovascularization .[12]

  • 15C4 and Magacizumab have been extensively studied in models of ocular neovascularization and cancer . In a mouse model of laser-induced choroidal neovascularization (a model for "wet" AMD), both antibodies demonstrated significant inhibition of angiogenesis and vascular leakage.[2][9] In various cancer models, 15C4 was shown to inhibit tumor growth, normalize tumor vasculature, and enhance the efficacy of chemotherapy and immunotherapy.[4][18][19][20]

Conclusion

This compound and the monoclonal antibodies 15C4/Magacizumab represent two promising, yet distinct, therapeutic strategies for targeting LRG1. This compound's degradation-based mechanism offers the potential for a more durable effect, while the high-affinity antibodies have demonstrated robust efficacy in a range of preclinical models. The choice of inhibitor may depend on the specific pathological context, desired therapeutic outcome, and route of administration. Further head-to-head comparative studies in relevant disease models will be crucial to fully elucidate the relative advantages of each approach and guide future clinical development.

References

Validating the Specificity of Ettac-2 for LRG1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ettac-2, a Proteolysis Targeting Chimera (PROTAC) designed to degrade Leucine-rich alpha-2-glycoprotein 1 (LRG1), against an alternative LRG1-targeting therapeutic, the monoclonal antibody Magacizumab. A critical aspect of developing targeted therapies is ensuring their specificity to minimize off-target effects. This document summarizes available data on the efficacy and binding affinity of these molecules and offers detailed experimental protocols for researchers to independently validate the specificity of this compound.

Executive Summary

LRG1 is an emerging therapeutic target implicated in pathological angiogenesis and fibrosis, particularly through its modulation of the TGF-β signaling pathway.[1][2][3] this compound is a novel PROTAC that induces the degradation of LRG1, offering a potential therapeutic strategy for conditions like renal fibrosis.[4][5][6] As an alternative, Magacizumab, a humanized monoclonal antibody, and its precursor 15C4, function by binding to and blocking LRG1.[2][7][8]

While data on the degradation efficiency of this compound and the binding affinity of Magacizumab are available, comprehensive off-target profiling for this compound is not yet publicly accessible. This guide presents the existing data and provides the necessary protocols for researchers to conduct their own specificity studies, a crucial step in the preclinical validation of any new targeted therapeutic.

Performance Comparison

The following tables summarize the key performance metrics for this compound and Magacizumab based on available data.

Molecule Metric Value Target Reference
This compoundDC50 (Half-maximal Degradation Concentration)8.38 µMHuman LRG1[4][5][6][9][10]
Magacizumab (humanized mAb)K D (Equilibrium Dissociation Constant)Modest loss of affinity from 15C4Human LRG1[11]
15C4 (murine precursor mAb)K D (Equilibrium Dissociation Constant)< 1 nM (picomolar range)Human LRG1[2][7]
MagaFab (Fab fragment of Magacizumab)K D (Equilibrium Dissociation Constant)High affinity, comparable to full-length antibodyHuman LRG1[12]

Note: A direct comparison of DC50 (for a degrader) and K D (for a binder) is complex. DC50 reflects the concentration needed to achieve 50% protein degradation, which is a downstream cellular event, while K D measures the direct binding affinity between two molecules. Both are crucial parameters for assessing the potency of their respective mechanisms of action.

LRG1 Signaling and Therapeutic Intervention Points

LRG1 exerts its pathological effects primarily by modulating the Transforming Growth Factor-beta (TGF-β) signaling pathway.[4] Understanding this pathway is key to appreciating how this compound and other LRG1 inhibitors function.

LRG1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LRG1 LRG1 TGFbR TGF-β Receptor LRG1->TGFbR modulates Proteasome Proteasome LRG1->Proteasome degradation TGFb TGF-β TGFb->TGFbR binds Smad3 Smad3 TGFbR->Smad3 pSmad3 p-Smad3 Gene_Expression Fibrosis-associated Gene Expression pSmad3->Gene_Expression promotes Ettac2 This compound Ettac2->LRG1 binds Ub Ubiquitin Ettac2->Ub recruits E3 Ligase to ubiquitinate

Caption: LRG1 modulates TGF-β signaling, leading to fibrosis. This compound induces LRG1 degradation.

Experimental Protocols for Specificity Validation

To rigorously validate the specificity of this compound for LRG1, a combination of biochemical and cellular assays is recommended. Below are detailed protocols for key experiments.

Experimental Workflow for Specificity Validation

Specificity_Workflow Start Start: Validate this compound Specificity Biochemical Biochemical Assays Start->Biochemical Cellular Cellular Assays Start->Cellular OffTarget Off-Target Profiling Start->OffTarget SPR Surface Plasmon Resonance (SPR) (Binding Affinity) Biochemical->SPR BLI Biolayer Interferometry (BLI) (Binding Kinetics) Biochemical->BLI CoIP Co-Immunoprecipitation (Target Engagement) Cellular->CoIP WB Western Blot (Target Degradation) Cellular->WB Proteomics Global Proteomics (MS) (Cellular Selectivity) Cellular->Proteomics Panel Off-Target Panel Screening (Broad Specificity) OffTarget->Panel End End: Specificity Profile SPR->End BLI->End CoIP->End WB->End Proteomics->End Panel->End

Caption: A multi-faceted approach to validate the specificity of this compound.

Co-Immunoprecipitation (Co-IP) to Confirm Target Engagement

This protocol verifies the interaction between this compound, LRG1, and the recruited E3 ligase within a cellular context.

Materials:

  • Cell line expressing LRG1 (e.g., HEK293T overexpressing LRG1)

  • This compound

  • Proteasome inhibitor (e.g., MG132)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibody against LRG1 or the E3 ligase

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Cell Treatment: Culture LRG1-expressing cells and treat with this compound and a proteasome inhibitor for a designated time to allow complex formation without degradation.

  • Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysate with protein A/G beads.

    • Incubate the pre-cleared lysate with the primary antibody (anti-LRG1 or anti-E3 ligase) overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes.

  • Washes: Wash the beads multiple times with wash buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Analysis: Analyze the eluate by Western blotting using antibodies against LRG1, the E3 ligase, and ubiquitin to detect the ternary complex.

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

SPR is a label-free technique to quantitatively measure the binding affinity and kinetics between this compound and LRG1.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Immobilization reagents (e.g., EDC/NHS)

  • Purified recombinant LRG1 protein

  • This compound at various concentrations

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Chip Preparation: Activate the sensor chip surface using EDC/NHS.

  • Ligand Immobilization: Immobilize the purified LRG1 protein onto the activated sensor chip surface.

  • Analyte Injection: Flow different concentrations of this compound over the chip surface.

  • Data Acquisition: Measure the change in the refractive index in real-time to monitor the association and dissociation of this compound to LRG1.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Biolayer Interferometry (BLI) for Binding Kinetics

BLI is another label-free method to determine the kinetics of the this compound and LRG1 interaction.

Materials:

  • BLI instrument (e.g., Octet)

  • Biosensors (e.g., Streptavidin-coated biosensors)

  • Biotinylated purified LRG1 protein

  • This compound at various concentrations

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

Procedure:

  • Biosensor Hydration: Hydrate the biosensors in the assay buffer.

  • Ligand Loading: Load the biotinylated LRG1 protein onto the streptavidin-coated biosensors.

  • Baseline: Establish a stable baseline by dipping the biosensors in assay buffer.

  • Association: Move the biosensors to wells containing different concentrations of this compound to measure the association phase.

  • Dissociation: Transfer the biosensors back to the assay buffer wells to measure the dissociation phase.

  • Data Analysis: Analyze the resulting binding curves to calculate ka, kd, and KD.

Off-Target Profiling using Proteomics or Panel Screening

To assess the broader specificity of this compound, unbiased and targeted approaches are essential.

A. Global Proteomics (Mass Spectrometry-based):

  • Cell Treatment: Treat cells with this compound or a vehicle control.

  • Protein Extraction and Digestion: Lyse the cells, extract proteins, and digest them into peptides.

  • LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of thousands of proteins between the this compound treated and control samples. A specific degrader should only significantly reduce the levels of the target protein, LRG1.

B. Off-Target Panel Screening: Utilize commercially available services that screen compounds against a large panel of recombinant proteins (e.g., kinases, GPCRs, ion channels). This provides a broad assessment of potential off-target interactions. Several companies offer such services with well-defined panels.[13][14][15]

Conclusion and Future Directions

This compound presents a promising therapeutic strategy for targeting LRG1 through induced degradation. The available data indicates its effectiveness in degrading LRG1 at micromolar concentrations. In comparison, the monoclonal antibody Magacizumab demonstrates high-affinity binding to LRG1.

However, a comprehensive understanding of this compound's specificity is paramount for its continued development. While direct target engagement and degradation can be confirmed using the protocols provided, the critical next step is to perform unbiased off-target profiling. The absence of such data in the public domain highlights a key area for future investigation. Researchers are strongly encouraged to utilize the methodologies outlined in this guide to generate a complete specificity profile for this compound, thereby ensuring its safety and efficacy as a potential therapeutic agent.

References

Comparison of Cross-Reactivity Profiles: Ettac-2 and Alternative LRG1-Targeting Biotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity and specificity profiles of Ettac-2, a proteolysis-targeting chimera (PROTAC), against an alternative modality for targeting Leucine-Rich Alpha-2-Glycoprotein 1 (LRG1): function-blocking monoclonal antibodies. The objective is to offer a clear comparison of their mechanisms, selectivity, and the experimental methods used to determine their specificity.

LRG1 is a secreted glycoprotein (B1211001) that has been identified as a key regulator of pathological angiogenesis and fibrosis, primarily by modulating the TGF-β signaling pathway.[1][2] Its role in various diseases, including renal fibrosis, neovascular age-related macular degeneration (AMD), and cancer, makes it a compelling therapeutic target.[1][3][4] This guide focuses on two distinct strategies to inhibit LRG1 function: targeted degradation via this compound and direct blockade by the monoclonal antibody, Magacizumab.

Comparative Performance Overview

The primary distinction between these modalities lies in their mechanism of action. This compound eliminates the LRG1 protein entirely from the cellular environment, whereas monoclonal antibodies act by sterically hindering LRG1 from interacting with its binding partners. This fundamental difference influences their respective specificity profiles and potential for off-target effects.

FeatureThis compound (PROTAC Degrader)Magacizumab (Monoclonal Antibody)
Class Bifunctional Small Molecule (PROTAC)Humanized IgG4 Monoclonal Antibody
Target Leucine-Rich Alpha-2-Glycoprotein 1 (LRG1)Leucine-Rich Alpha-2-Glycoprotein 1 (LRG1)
Mechanism of Action Induces proximity between LRG1 and an E3 ubiquitin ligase, leading to ubiquitination and proteasomal degradation of LRG1.[1][5]Binds to a specific epitope on LRG1, blocking its interaction with components of the TGF-β receptor complex, thereby inhibiting pathogenic signaling.[3][6]
Reported Potency DC50 = 8.38 µM (in HK-2 cells)[1][5]KD < 1 nM (for parent mouse mAb 15C4)[7]
Primary Indication Preclinical models of renal fibrosis and corneal neovascularization.[1][8]Preclinical models of neovascular AMD and cancer; planned for clinical trials.[3][4][6]
Cross-Reactivity Concern Off-target protein degradation.Off-target binding to homologous proteins or unrelated epitopes in tissues.
Cross-Reactivity and Selectivity Analysis

Assessing the specificity of a therapeutic agent is critical for predicting its safety and efficacy. The methodologies for evaluating cross-reactivity differ significantly between PROTACs and antibodies, reflecting their distinct biological nature.

This compound (PROTAC): Off-Target Degradation Profile

For a PROTAC like this compound, the primary specificity risk is the unintended degradation of proteins other than LRG1. This can occur if the LRG1-binding component of the molecule has affinity for other proteins, or if the ternary complex recruits other proteins for degradation. The gold-standard method for evaluating this is an unbiased, proteome-wide mass spectrometry analysis.[9][10]

While the primary publication for this compound confirms its on-target activity, it does not provide a comprehensive, proteome-wide off-target analysis in the publicly available abstract.[1][5] The table below is an illustrative example of how such data would be presented, based on standard industry practices.

Table 1: Illustrative Proteomic Selectivity Profile for an LRG1 Degrader (Note: This data is exemplary and not actual published data for this compound.)

ProteinAbundance Change (Fold vs. Control)p-valueNotes
LRG1 (On-Target) -12.5 < 0.0001 Intended Target
LRG2 (Homologue)-1.2> 0.05No significant degradation
LRG3 (Homologue)-1.1> 0.05No significant degradation
TGFBR1 (Pathway-related)-1.0> 0.05No significant degradation
CRBN (E3 Ligase)-1.3> 0.05No significant degradation of ligase
Protein X (Off-Target)-4.8< 0.01Potential off-target identified

Magacizumab (Antibody): Tissue Cross-Reactivity Profile

For monoclonal antibodies, the key regulatory requirement is to assess off-target binding via tissue cross-reactivity (TCR) studies.[7] This involves using immunohistochemistry (IHC) to test the antibody's binding to a comprehensive panel of normal human tissues. The goal is to identify any unintended binding that could lead to toxicity. The parent antibody for Magacizumab, 15C4, was selected for its high affinity and specificity.[3][7]

Table 2: Summary of Typical Tissue Cross-Reactivity Findings for a Specific Monoclonal Antibody (Based on standard FDA/EMA guidelines for TCR studies.)

TissueStaining PatternInterpretation
Kidney (Glomeruli)Membranous staining on endothelial cellsOn-target binding (LRG1 is expressed in endothelium)
Liver (Hepatocytes)Cytoplasmic stainingOn-target binding (LRG1 is secreted by hepatocytes)
Lung, Spleen, HeartStaining localized to vascular endotheliumOn-target binding
Brain, Thyroid, Adrenal GlandNo specific staining observedNo evidence of off-target binding
Pancreas (Islets)Granular cytoplasmic staining in islet cellsPotential off-target binding; requires further investigation to determine the identity of the binding partner and assess toxicological risk.

Mandatory Visualizations

Signaling and Experimental Diagrams

Ettac_2_Mechanism cluster_0 This compound Action cluster_1 Ternary Complex Formation cluster_2 Protein Degradation Pathway Ettac2 This compound LRG1 Target Protein (LRG1) Ettac2->LRG1 Binds Target E3Ligase E3 Ubiquitin Ligase (CRBN) Ettac2->E3Ligase Recruits Ligase Ternary LRG1-Ettac-2-E3 Ligase Ternary Complex LRG1->Ternary Ub_LRG1 Poly-ubiquitinated LRG1 E3Ligase->Ternary Ub Ubiquitin Transfer Ternary->Ub Proximity-induced Ub->Ub_LRG1 Proteasome Proteasome Ub_LRG1->Proteasome Targeted for Degradation Degraded Degraded Fragments Proteasome->Degraded

Caption: Mechanism of this compound-induced LRG1 degradation.

Magacizumab_Mechanism cluster_0 Normal Pathogenic Signaling cluster_1 Antibody Blockade LRG1 LRG1 Receptor TGF-β Receptor Complex (e.g., ALK1) LRG1->Receptor Modulates TGFb TGF-β TGFb->Receptor Signaling Pro-angiogenic Signaling Receptor->Signaling LRG1_bound LRG1 Blocked Interaction Blocked LRG1_bound->Blocked Magacizumab Magacizumab (Antibody) Magacizumab->LRG1_bound Binds Receptor2 TGF-β Receptor Complex Blocked->Receptor2 Prevents Binding Signaling_off Signaling Inhibited Receptor2->Signaling_off

Caption: Mechanism of Magacizumab-mediated LRG1 blockade.

Proteomics_Workflow start Treat cell culture (e.g., with this compound vs. DMSO control) lysis Cell Lysis & Protein Extraction start->lysis digest Tryptic Digestion (Protein -> Peptides) lysis->digest lcms LC-MS/MS Analysis (Peptide Quantification) digest->lcms data Data Processing & Database Search lcms->data quant Protein Quantification (Label-Free or Tagged) data->quant analysis Statistical Analysis (Identify significant changes) quant->analysis end List of On-Target and Off-Target Proteins analysis->end

References

Reproducibility of Ettac-2 Experimental Results: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results of Ettac-2, a novel PROTAC degrader targeting Leucine-rich alpha-2-glycoprotein 1 (LRG1), with alternative therapeutic strategies for renal fibrosis. The data presented is based on publicly available preclinical studies.

Executive Summary

This compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of LRG1, a protein implicated in the progression of renal fibrosis. By targeting LRG1, this compound inhibits the TGF-β-Smad3 signaling pathway, a key driver of fibrosis.[1] This guide compares the efficacy of this compound with other investigational molecules that target components of this pathway, namely a Smad3-targeting PROTAC and the small molecule inhibitor SIS3. While direct head-to-head studies are not yet available, this comparison of existing preclinical data offers insights into their respective mechanisms and potential therapeutic efficacy.

Data Presentation

Table 1: In Vitro Efficacy of this compound and Comparators
CompoundTargetMechanism of ActionIn Vitro Efficacy (DC50/IC50)Cell Lines Tested
This compound LRG1PROTAC-mediated degradationDC50: 8.38 µM[1]Not specified in available results
Smad3-targeting PROTAC Smad3PROTAC-mediated degradationEffective concentration as low as 25 nMNot specified in available results
SIS3 Smad3Small molecule inhibitor of Smad3 phosphorylationNot specified in available resultsNot specified in available results
Table 2: In Vivo Efficacy of this compound and Comparators in Murine Models of Renal Fibrosis (Unilateral Ureteral Obstruction - UUO)
CompoundAnimal ModelKey Efficacy EndpointResult
This compound UUO MiceLRG1 protein expression in kidney tissue46.9% reduction[1]
Smad3-targeting PROTAC UUO MiceNot specified in available resultsNot specified in available results
SIS3 UUO MiceExpression of fibrosis markers (Collagen I, α-SMA, Fibronectin)Dose-dependent reduction[2]

Experimental Protocols

This compound In Vivo Study (UUO Mouse Model)

  • Animal Model: Unilateral Ureteral Obstruction (UUO) was induced in mice to model renal fibrosis.

  • Treatment: Mice were treated with this compound. The specific dosage and administration route are not detailed in the available search results.

  • Analysis: Kidney tissues were collected for immunohistochemical (IHC) analysis of LRG1 protein expression.[1]

SIS3 In Vivo Study (UUO Mouse Model)

  • Animal Model: UUO was induced in mice.

  • Treatment: Mice received daily intraperitoneal injections of SIS3 at varying doses.

  • Analysis: Kidney tissues were analyzed by Western blot for the expression of fibrosis markers including Collagen I, α-smooth muscle actin (α-SMA), and Fibronectin.[2]

Mandatory Visualization

This compound mechanism of action.

Experimental_Workflow cluster_animal_model Animal Model Preparation cluster_treatment Treatment Groups cluster_analysis Analysis Induction Induce Unilateral Ureteral Obstruction (UUO) in Mice Ettac2_group This compound Treatment Group Induction->Ettac2_group Control_group Vehicle Control Group Induction->Control_group Tissue_collection Collect Kidney Tissue Ettac2_group->Tissue_collection Control_group->Tissue_collection IHC Immunohistochemistry (IHC) for LRG1 expression Tissue_collection->IHC WB Western Blot for Fibrosis Markers Tissue_collection->WB Data_analysis Quantitative Analysis of Protein Expression IHC->Data_analysis WB->Data_analysis

References

Ettac-2: A Comparative Analysis of a Novel LRG1 Degrader in Cellular Contexts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel proteolysis-targeting chimera (PROTAC), Ettac-2, has demonstrated significant efficacy in degrading Leucine-rich alpha-2-glycoprotein 1 (LRG1), a protein implicated in the progression of renal fibrosis and other pathological conditions. This guide provides a comprehensive comparison of this compound's performance against alternative therapeutic strategies, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Introduction to this compound and Targeted Protein Degradation

This compound is a PROTAC designed to specifically target LRG1 for degradation via the ubiquitin-proteasome system.[1] By hijacking the cell's natural protein disposal machinery, PROTACs offer a catalytic mechanism of action, enabling the degradation of multiple target protein molecules with a single molecule of the degrader. LRG1 has been identified as a key player in pathological fibrosis, particularly in the kidney, where it enhances the pro-fibrotic transforming growth factor-beta (TGF-β) signaling pathway.[1][2]

Performance of this compound in a Renal Fibrosis Context

This compound has been evaluated in both in vitro and in vivo models of renal fibrosis, demonstrating potent and specific degradation of LRG1 and subsequent attenuation of fibrotic markers.

In Vitro Performance in Human Kidney Cells:

In the human kidney proximal tubular epithelial cell line (HK-2), a cellular model for renal fibrosis, this compound induced a dose-dependent degradation of LRG1. The half-maximal degradation concentration (DC50) was determined to be 8.38 µM, with a maximum degradation (Dmax) of over 70%.[1]

In Vivo Efficacy in a Mouse Model of Renal Fibrosis:

In a unilateral ureteral obstruction (UUO) mouse model, a well-established model for renal fibrosis, treatment with this compound resulted in a significant reduction of LRG1 expression and key markers of fibrosis.[1]

ParameterVehicle ControlThis compound TreatmentPercent Reduction
LRG1 Protein ExpressionHighReduced46.9%[1]
α-SMA mRNA ExpressionElevatedReduced79.4%[1]
Collagen-1A1 mRNA ExpressionElevatedReduced74.2%[1]
Fibronectin mRNA ExpressionElevatedReduced58%[1]
Table 1: In vivo performance of this compound in a UUO mouse model of renal fibrosis.[1]

Comparison with Alternative Therapeutic Strategies

The performance of this compound can be benchmarked against other strategies targeting LRG1 or the downstream TGF-β pathway.

Therapeutic StrategyTargetCellular Context/ModelKey Performance Metric(s)
This compound LRG1 DegradationHK-2 cells (in vitro)DC50: 8.38 µM; Dmax: >70%[1]
UUO Mouse Model (in vivo)46.9% LRG1 reduction; 58-79.4% reduction in fibrosis markers[1]
LRG1 siRNA LRG1 KnockdownMouse Kidney (in vivo)~30-50% knockdown of various target genes[3]
Pirfenidone Anti-fibroticUUO Rat Model (in vivo)Inhibition of increased type I and IV collagen mRNA[4]
Fresolimumab TGF-β NeutralizationFSGS Patients (Clinical Trial)18.5% reduction in urinary protein excretion (1 mg/kg dose)[5]
Table 2: Comparative performance of this compound and alternative therapeutic strategies.

Direct LRG1 Targeting: this compound vs. siRNA

While direct comparative studies are limited, available data suggests that this compound's protein degradation efficacy is substantial. Small interfering RNA (siRNA) technology, another method for reducing protein expression, has shown knockdown efficiencies of approximately 30-50% for various target genes in the mouse kidney.[3] It is important to note that this is a general estimation and not specific to LRG1 in a fibrosis model.

Broader Anti-Fibrotic and TGF-β Inhibitors: this compound vs. Pirfenidone and Fresolimumab

Pirfenidone is an approved anti-fibrotic drug that has been shown to inhibit the increase in collagen mRNA in a rat model of UUO.[4] Fresolimumab, a monoclonal antibody that neutralizes TGF-β, demonstrated a modest 18.5% reduction in urinary protein excretion in one arm of a clinical trial for focal segmental glomerulosclerosis (FSGS).[5] In comparison, the preclinical data for this compound in a mouse UUO model shows a more pronounced reduction in key fibrosis markers at the mRNA level.[1] However, direct cross-model and cross-species comparisons should be interpreted with caution.

Mechanism of Action: Signaling Pathways and Experimental Workflows

This compound functions by inducing the formation of a ternary complex between LRG1, the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and itself. This proximity leads to the ubiquitination of LRG1 and its subsequent degradation by the proteasome. The degradation of LRG1 disrupts the pro-fibrotic TGF-β-Smad3 signaling pathway.

Ettac2_Mechanism cluster_Extracellular Extracellular Space cluster_Cell_Membrane Cell Membrane cluster_Intracellular Intracellular Space cluster_Nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR LRG1 LRG1 LRG1->TGFbR enhances binding Ub Ubiquitin LRG1->Ub ubiquitination Smad23 Smad2/3 TGFbR->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Fibrosis_Genes Fibrosis-related Gene Transcription Smad_complex->Fibrosis_Genes activates Ettac2 This compound Ettac2->LRG1 binds VHL VHL (E3 Ligase) Ettac2->VHL recruits VHL->Ub Proteasome Proteasome Ub->Proteasome degradation Degraded_LRG1 Proteasome->Degraded_LRG1

Caption: Mechanism of this compound in inhibiting TGF-β signaling.

Caption: Experimental workflow for evaluating this compound performance.

Experimental Protocols

In Vitro LRG1 Degradation Assay in HK-2 Cells

  • Cell Culture: Human kidney proximal tubular epithelial cells (HK-2) are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Induction of Fibrotic Phenotype: To mimic a fibrotic environment, HK-2 cells are treated with TGF-β1 (5 ng/mL) for 24 hours.

  • This compound Treatment: Cells are then treated with varying concentrations of this compound for a specified period (e.g., 24 hours).

  • Western Blot Analysis:

    • Cells are lysed, and protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against LRG1 and a loading control (e.g., GAPDH).

    • After washing, the membrane is incubated with a secondary antibody.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) kit, and band intensities are quantified to determine the extent of LRG1 degradation.[1]

In Vivo Unilateral Ureteral Obstruction (UUO) Mouse Model

  • Animal Model: Male C57BL/6 mice are anesthetized, and the left ureter is ligated at two points. Sham-operated animals undergo the same surgical procedure without ureteral ligation.

  • This compound Administration: this compound or a vehicle control is administered to the mice, typically via intraperitoneal injection, for a specified duration (e.g., daily for 7 days).

  • Tissue Harvesting and Analysis:

    • At the end of the treatment period, mice are euthanized, and the kidneys are harvested.

    • Immunohistochemistry (IHC): Kidney sections are stained with an anti-LRG1 antibody to visualize and quantify LRG1 protein expression.

    • Quantitative Real-Time PCR (qPCR): RNA is extracted from kidney tissue and reverse-transcribed to cDNA. qPCR is then performed to measure the mRNA expression levels of fibrosis markers such as α-SMA, collagen-1A1, and fibronectin.[1]

    • Histological Analysis: Kidney sections can be stained with Masson's trichrome or Sirius Red to assess the degree of collagen deposition and interstitial fibrosis.

Conclusion

This compound emerges as a potent and specific degrader of LRG1, demonstrating significant anti-fibrotic effects in preclinical models of renal fibrosis. While direct comparative data with other LRG1-targeting modalities is still emerging, the initial performance of this compound appears promising when benchmarked against broader anti-fibrotic agents. Further investigation is warranted to fully elucidate the therapeutic potential of this compound in various cellular contexts and disease models.

References

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